molecular formula C18H20N4O3 B4967143 2-(4-Benzylpiperazin-1-yl)-5-nitrobenzamide

2-(4-Benzylpiperazin-1-yl)-5-nitrobenzamide

Cat. No.: B4967143
M. Wt: 340.4 g/mol
InChI Key: FOXCYCXVNBGXLB-UHFFFAOYSA-N
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Description

2-(4-Benzylpiperazin-1-yl)-5-nitrobenzamide is a chemical compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Benzylpiperazin-1-yl)-5-nitrobenzamide typically involves the reaction of 4-benzylpiperazine with 5-nitrobenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

2-(4-Benzylpiperazin-1-yl)-5-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The benzylpiperazine moiety can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other substituents.

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, to form corresponding benzaldehyde or benzoic acid derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.

    Substitution: Various nucleophiles, solvents like dichloromethane or acetonitrile.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: 2-(4-Benzylpiperazin-1-yl)-5-aminobenzamide.

    Substitution: Various substituted benzylpiperazine derivatives.

    Oxidation: Benzaldehyde or benzoic acid derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(4-Benzylpiperazin-1-yl)-5-nitrobenzamide involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, interfering with its catalytic activity. This inhibition can affect various physiological processes, such as pH regulation and ion transport .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Benzylpiperazin-1-yl)-5-nitrobenzamide is unique due to the presence of both the nitrobenzamide and benzylpiperazine groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit carbonic anhydrase and potential therapeutic applications make it a compound of significant interest in scientific research.

Properties

IUPAC Name

2-(4-benzylpiperazin-1-yl)-5-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O3/c19-18(23)16-12-15(22(24)25)6-7-17(16)21-10-8-20(9-11-21)13-14-4-2-1-3-5-14/h1-7,12H,8-11,13H2,(H2,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOXCYCXVNBGXLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=C(C=C(C=C3)[N+](=O)[O-])C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

23 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47201300
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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